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molecular formula C12H8BrClN4 B8404889 3-[6-bromo-1H-imidazo[4,5-b]pyridin-2-yl]-4-chloroaniline

3-[6-bromo-1H-imidazo[4,5-b]pyridin-2-yl]-4-chloroaniline

Cat. No. B8404889
M. Wt: 323.57 g/mol
InChI Key: IHVQAWQZUXNNFF-UHFFFAOYSA-N
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Patent
US09233961B2

Procedure details

To a suspension of 6-bromo-2-(2-chloro-5-nitrophenyl)-1H-imidazo[4,5-b]pyridine I-2a (18 g, 50.91 mmol, 1.00 equiv) in ethanol (200 mL) was added SnCl2.2H2O (17.3 g, 76.55 mmol, 1.50 equiv) and heated to reflux overnight. The resulting mixture was concentrated under vacuum and the residue was diluted with 200 mL of H2O. The pH value of the mixture was adjusted to 8 with sodium carbonate (sat.). A filtration was performed and the solids were applied on a silica gel column and eluted with ethyl acetate/PE (1/1) to give 12 g (73%) of 3-[6-bromo-1H-imidazo[4,5-b]pyridin-2-yl]-4-chloroaniline (I-2b) as a yellow solid. 1H-NMR (DMSO, 400 MHz): 13.00-13.53 (m, 1H), 8.46 (s, 1H), 8.30 (brs, 1H), 7.26 (d, J=8.4 Hz, 1H), 7.05 (brs, 1H), 6.76 (dd, J=8.4, 2.8 Hz, 1H), 5.57 (brs, 2H). MS M/Z=325 (M+1).
Name
6-bromo-2-(2-chloro-5-nitrophenyl)-1H-imidazo[4,5-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.3 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][C:9]([C:11]3[CH:16]=[C:15]([N+:17]([O-])=O)[CH:14]=[CH:13][C:12]=3[Cl:20])=[N:8][C:5]2=[N:6][CH:7]=1.O.O.Cl[Sn]Cl>C(O)C>[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][C:9]([C:11]3[CH:16]=[C:15]([CH:14]=[CH:13][C:12]=3[Cl:20])[NH2:17])=[N:8][C:5]2=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
6-bromo-2-(2-chloro-5-nitrophenyl)-1H-imidazo[4,5-b]pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N=C(N2)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Step Two
Name
Quantity
17.3 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
ADDITION
Type
ADDITION
Details
the residue was diluted with 200 mL of H2O
FILTRATION
Type
FILTRATION
Details
A filtration
WASH
Type
WASH
Details
eluted with ethyl acetate/PE (1/1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N=C(N2)C=2C=C(N)C=CC2Cl
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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